molecular formula C13H12N2O2S2 B2691626 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034608-92-7

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2691626
CAS RN: 2034608-92-7
M. Wt: 292.37
InChI Key: PEVBYTPYUKJBGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is 1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This might give some insights into the structure of the compound you’re interested in.

Scientific Research Applications

Organic Synthesis and Structural Elucidation

Research has explored the synthesis of related bicyclic structures, demonstrating the versatility of these compounds in organic synthesis. For instance, Palkó et al. (2009) described the preparation of hydantoines and thiohydantoines from bicyclic proline esters, highlighting the structural diversity achievable through acidic ring closure reactions (Palkó, Molnar, Kivelä, Sinkkonen, Pihlaja, & Fülöp, 2009). Similarly, Krow et al. (2009) achieved nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, producing a variety of functionalized compounds, which underscores the reactivity and potential utility of such bicyclic structures in complex organic synthesis (Krow, Edupuganti, Gandla, Choudhary, Lin, Sonnet, Debrosse, Ross, Cannon, & Raines, 2009).

Medicinal Chemistry Applications

The bicyclic thia-azabicyclo structure serves as a scaffold for developing compounds with potential therapeutic applications. For example, research by Shahana and Yardily (2020) on compounds with thiazol-5-yl and thiophene-2-yl groups, similar in complexity to the compound of interest, involved spectral characterization and docking studies to explore their antibacterial activity. This suggests that derivatives of the specified compound may also have significant biological activities, potentially contributing to the development of new antimicrobial agents (Shahana & Yardily, 2020).

properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-13(15-6-9-4-8(15)7-19-9)10-5-11(17-14-10)12-2-1-3-18-12/h1-3,5,8-9H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBYTPYUKJBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone

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